Ethyl-1-(tert-Butyl)-5-chlor-1H-pyrazol-4-carboxylat

Übersicht

Beschreibung

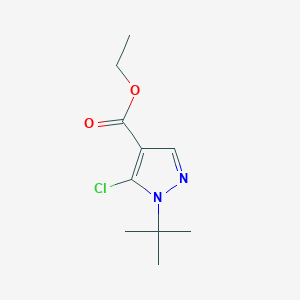

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pflanzenschutzmittel

Die herbizide Aktivität einiger Pyrazole legt nahe, dass diese Verbindung für die Bekämpfung von Unkraut und die Förderung der landwirtschaftlichen Produktivität untersucht werden könnte.

Diese Anwendungen basieren auf den allgemeinen Eigenschaften von Pyrazol-Derivaten und nicht auf spezifischen Untersuchungen zu Ethyl-1-(tert-Butyl)-5-chlor-1H-pyrazol-4-carboxylat selbst . Weitere Forschungsarbeiten wären notwendig, um diese potenziellen Anwendungen für diese spezielle Verbindung zu bestätigen.

Biologische Aktivität

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various pharmacological applications, including anti-inflammatory, analgesic, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 230.69 g/mol

- Functional Groups : Pyrazole ring, tert-butyl group, and a chloro substituent enhance its chemical reactivity and biological properties.

1. Anticancer Properties

Recent studies indicate that ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate exhibits significant anticancer activity. Pyrazole derivatives are known for their ability to inhibit the growth of various cancer cell lines. The following table summarizes the findings from relevant research:

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 3.79 | Induction of apoptosis |

| HepG2 (Liver) | 12.50 | Inhibition of cell proliferation |

| A549 (Lung) | 26.00 | Inhibition of VEGF-induced proliferation |

| NCI-H460 (Lung) | 0.95 | Induction of autophagy without apoptosis |

These findings suggest that the compound may act through multiple mechanisms, including the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth.

2. Anti-inflammatory and Analgesic Effects

Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate has also been studied for its anti-inflammatory properties. Pyrazole derivatives are known to exhibit analgesic effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The compound's structural features contribute to its ability to modulate inflammatory pathways effectively.

Case Studies

Several case studies have highlighted the biological potential of pyrazole derivatives, including ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate:

- Study on Anticancer Activity : A study published in ACS Omega demonstrated that pyrazole derivatives could inhibit the growth of various cancer cell types, including lung and breast cancers. Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate was included in the screening, showing promising results against MDA-MB-231 and HepG2 cell lines .

- Anti-inflammatory Research : Research conducted on related pyrazole compounds indicated that they could reduce inflammation in animal models by inhibiting COX enzymes. Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate's structural similarity suggests it may exhibit similar effects.

Molecular Docking Studies

Molecular docking studies have been employed to understand how ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate interacts with biological targets such as enzymes and receptors. These studies reveal insights into its binding affinity and potential therapeutic effects:

- Binding Affinity : Docking simulations indicate that the compound binds effectively to targets involved in cancer pathways, potentially leading to its observed anticancer effects.

Eigenschaften

IUPAC Name |

ethyl 1-tert-butyl-5-chloropyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWXIBZPXNDLSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550166 | |

| Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112779-13-2 | |

| Record name | Ethyl 1-tert-butyl-5-chloro-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.